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molecular formula C11H9ClN2 B8684269 4-Chloro-2-(3-tolyl)-pyrimidine

4-Chloro-2-(3-tolyl)-pyrimidine

Cat. No. B8684269
M. Wt: 204.65 g/mol
InChI Key: FITVVWPQMAPCAB-UHFFFAOYSA-N
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Patent
US04579848

Procedure details

A 23.91 g portion of 2-(3-tolyl)-4-pyrimidinol was mixed with 400 ml of phosphorous oxychloride in a one liter round bottom flask, under a drying tube and heated on a steam bath overnight. The mixture was allowed to cool and then poured over 2 liters of ice. The resulting solid was collected, washed with 50 ml of ether, dried and recrystallized from 100 ml of ethanol, giving 16.23 g of the desired intermediate, mp 74°-75° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:14])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:12]=[C:11](O)[CH:10]=[CH:9][N:8]=2)[CH:2]=1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:11]1[CH:10]=[CH:9][N:8]=[C:7]([C:3]2[CH:2]=[C:1]([CH3:14])[CH:6]=[CH:5][CH:4]=2)[N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C1=NC=CC(=N1)O)C
Name
Quantity
400 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
2 L
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
WASH
Type
WASH
Details
washed with 50 ml of ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 100 ml of ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1)C=1C=C(C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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